3-Methyl-1,2-butadiene

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization

-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a small organic molecule with the formula C5H8. It is a colorless liquid with a characteristic odor. Researchers have developed various methods for synthesizing 3-methyl-1,2-butadiene, including:

Researchers use techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) to characterize the structure and purity of synthesized 3-methyl-1,2-butadiene [, ].

Reactivity Studies

Due to its unique structure with two conjugated double bonds and a methyl group, 3-methyl-1,2-butadiene is of interest to researchers studying its reactivity. Some examples include:

- Cycloadditions: Researchers have investigated the use of 3-methyl-1,2-butadiene in cycloaddition reactions, where it reacts with other molecules to form cyclic compounds [].

- Diels-Alder reactions: 3-Methyl-1,2-butadiene can participate in Diels-Alder reactions, a type of cycloaddition reaction used to create complex molecules [].

Potential Applications

The research on 3-methyl-1,2-butadiene is ongoing, and potential applications are still being explored. Some potential areas of exploration include:

3-Methyl-1,2-butadiene, also known as dimethylallene, is an organic compound with the molecular formula CH and a molar mass of 68.12 g/mol. It appears as a colorless to almost colorless liquid and has a density of 0.694 g/mL at 25 °C. The compound has a melting point of -148 °C and a boiling point ranging from 40 to 41 °C. It is soluble in organic solvents such as ether, benzene, acetone, and ethanol, but is sensitive to air and highly flammable with a flash point of approximately -12 °C .

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, including rubber and plastics. Its structure features cumulated double bonds, which contribute to its reactivity in

- Diels-Alder Reactions: This compound can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with dienophiles.

- Radical Reactions: It can undergo radical addition reactions, such as those involving t-butyl hypochlorite, leading to the formation of propargyl and methyleneallyl radicals .

- Electrophilic Additions: The presence of double bonds allows for electrophilic additions, which can lead to various substitution products depending on the reagents used.

3-Methyl-1,2-butadiene can be synthesized through several methods:

- Dehydration of Alcohols: One common method involves the dehydration of alcohols derived from butyric acid or similar compounds under acidic conditions.

- Elimination Reactions: It can also be produced via elimination reactions from suitable precursors like allylic halides.

- Isomerization: Isomerization processes from other butadienes may yield 3-Methyl-1,2-butadiene as well.

These methods highlight the compound's versatility in organic synthesis and its role as an intermediate in producing more complex molecules .

3-Methyl-1,2-butadiene finds applications across various industries:

- Rubber Production: It serves as an essential building block in the synthesis of synthetic rubber.

- Plastics Manufacturing: The compound is used in producing various plastics due to its reactive nature.

- Organic Synthesis: It acts as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

Interaction studies involving 3-Methyl-1,2-butadiene primarily focus on its reactivity with other chemical species rather than biological interactions. The compound's ability to form radicals and engage in electrophilic additions makes it a subject of interest in mechanistic studies within organic chemistry. Further research may be needed to explore its interactions with specific catalysts or reagents in synthetic pathways.

Several compounds share structural similarities with 3-Methyl-1,2-butadiene. These include:

- 1,3-Butadiene: A simpler diene with two double bonds; less reactive than 3-Methyl-1,2-butadiene due to lack of branching.

- Isoprene (2-Methyl-1,3-butadiene): Similar structure but with different positioning of double bonds; widely used in rubber production.

- Cyclopentadiene: Contains two double bonds but arranged differently; used in Diels-Alder reactions.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 3-Methyl-1,2-butadiene | CH | Cumulated double bonds; highly reactive |

| 1,3-Butadiene | CH | Linear diene; less reactive |

| Isoprene | CH | Branching increases reactivity |

| Cyclopentadiene | CH | Cyclic structure; used in polymerization |

The uniqueness of 3-Methyl-1,2-butadiene lies in its specific arrangement of double bonds and branching structure that enhances its reactivity compared to its linear counterparts .

3-Methyl-1,2-butadiene, systematically named 3-methylbuta-1,2-diene under IUPAC conventions, is a branched allene characterized by consecutive double bonds between carbons 1–2 and 2–3, with a methyl group substituent at carbon 3. This compound is interchangeably referred to as 1,1-dimethylallene, 2-methyl-2,3-butadiene, or 3,3-dimethylallene in chemical literature. Additional synonyms include unsym-dimethylallene and 1,1-dimethylallylene, reflecting its structural symmetry and substitution pattern. Its molecular formula, C₅H₈, and molecular weight of 68.12 g/mol are consistent across spectroscopic and chromatographic analyses. The CAS Registry Number 598-25-4 and InChIKey PAKGDPSCXSUALC-UHFFFAOYSA-N provide unique identifiers for database referencing.

Historical Context and Discovery

The exploration of allenes began in the late 19th century, with the first synthetic allene, penta-2,3-dienedioic acid, reported by Burton and Pechmann in 1887. However, structural confirmation of substituted allenes like 3-methyl-1,2-butadiene awaited advancements in spectroscopic techniques in the mid-20th century. Early synthetic routes relied on alkylation and dehydration methods, but the development of the Skattebøl rearrangement in the 1960s enabled efficient allene synthesis from gem-dihalocyclopropanes. Industrial production emerged alongside demand for polymer precursors, with optimized catalytic processes ensuring high purity. The compound’s role in studying conjugation effects and torsional strain in allenes solidified its importance in theoretical organic chemistry.

Position in Allene Chemistry

As a prototypical monosubstituted allene, 3-methyl-1,2-butadiene occupies a critical niche in understanding the electronic and steric properties of cumulenes. Its structure features two orthogonal π-systems at carbons 1–2 and 2–3, creating a non-planar geometry that influences reactivity. The methyl groups at carbon 3 introduce steric hindrance, modulating reaction pathways in cycloadditions and polymerization. Compared to unsubstituted allenes like propadiene, 3-methyl-1,2-butadiene exhibits reduced symmetry, leading to distinct spectroscopic signatures in infrared (IR) and nuclear magnetic resonance (NMR) spectra. Its density (0.692 g/mL) and boiling point (40–41°C) reflect weaker intermolecular forces relative to linear dienes.

Significance in Organic Synthesis Research

3-Methyl-1,2-butadiene serves as a versatile building block in synthetic organic chemistry. Its conjugated diene system participates in cycloaddition reactions, such as [2+2] and [4+2] processes, to form strained cyclopropanes or six-membered rings. For example, reactions with substituted alkynes yield polysubstituted cyclopropanes via carbene intermediates, demonstrating regioselectivity influenced by steric effects. In hydrocarboxylation, iridium catalysts enable reverse prenylation of carboxylic acids, producing 1,1-dimethylallyl esters without stoichiometric byproducts. The compound also facilitates hydroamination with primary aryl amines under palladium catalysis, selectively generating branched allylic amines. These applications underscore its utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

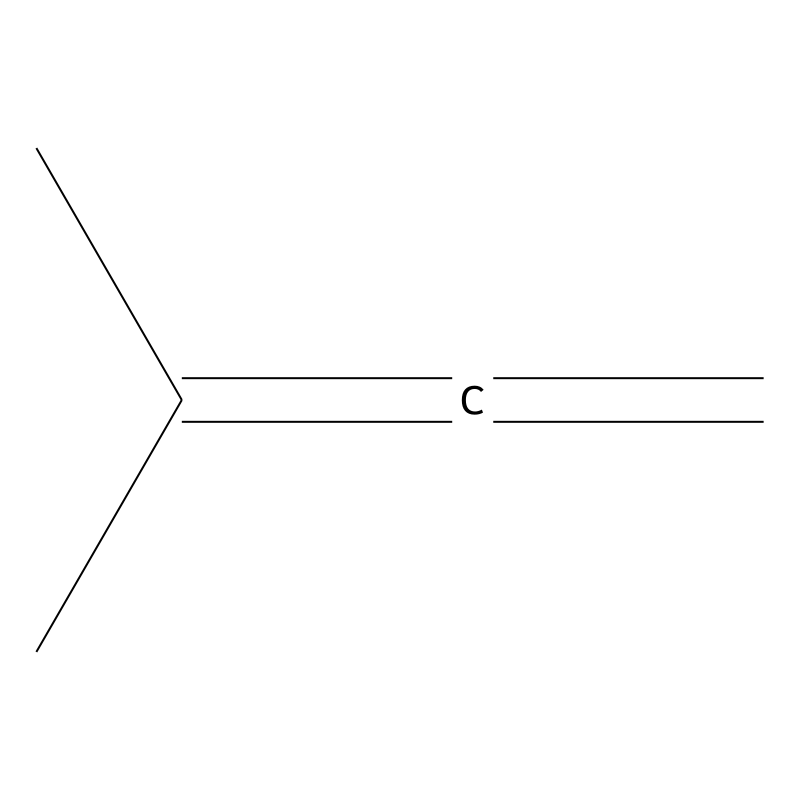

3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, belongs to the allene family of organic compounds characterized by two cumulative carbon-carbon double bonds [1] [2]. The molecular formula of this compound is C5H8 with a molecular weight of 68.12 g/mol [3]. The structure features a central carbon atom that forms double bonds with two adjacent carbon atoms, creating the characteristic allene moiety (C=C=C) [4]. The linear formula can be represented as (CH3)2C=C=CH2, highlighting the presence of two methyl groups attached to one end of the allene system [1].

The compound exhibits a unique structural arrangement where the central carbon atom is connected to the terminal carbon atoms through two double bonds in a linear fashion [5]. This central carbon atom adopts sp hybridization, resulting in a linear geometry with bond angles of approximately 180° [6]. The terminal carbon atoms, in contrast, adopt sp2 hybridization, forming trigonal planar geometries at each end of the molecule [7]. The IUPAC name for this compound is 3-methylbuta-1,2-diene, though it is commonly referred to as 1,1-dimethylallene in scientific literature [8] [9].

The molecular structure can be further described using standard chemical identifiers such as the SMILES notation (CC(C)=C=C) and InChI (InChI=1S/C5H8/c1-4-5(2)3/h1H2,2-3H3), which provide standardized representations of the chemical structure [10] [2].

Physical Properties

Phase Behavior and Appearance

3-Methyl-1,2-butadiene exists as a colorless to almost colorless clear liquid at standard temperature and pressure [6] [11]. The compound undergoes phase transitions at specific temperatures, with a melting point of approximately -148°C (or -114°C according to some sources) and a boiling point in the range of 40-41°C at standard pressure [1] [5]. At its triple point of 159.53 ± 0.05 K, all three phases (solid, liquid, and gas) coexist in thermodynamic equilibrium [12].

The liquid appears clear and transparent with no distinctive coloration when pure [6]. Due to its low boiling point, 3-methyl-1,2-butadiene is highly volatile at room temperature, readily transitioning from the liquid to the gaseous state [13]. The compound is noted to be air-sensitive, requiring storage under inert gas conditions to prevent degradation through oxidation processes [1] [6].

Thermodynamic Properties

The thermodynamic properties of 3-methyl-1,2-butadiene have been extensively studied and documented. The enthalpy of vaporization varies with temperature, with reported values of 31.0 kJ/mol at 240 K and 29.9 kJ/mol at 267 K [17]. These values reflect the energy required to convert the compound from liquid to gaseous state at constant pressure.

The enthalpy of fusion has been determined to be 7.9563 kJ/mol at 159.53 K, representing the energy required for the phase transition from solid to liquid [17]. The corresponding entropy of fusion is 49.873 J/mol·K at the same temperature [17] [18]. The heat capacity of the gaseous form (Cp,gas) ranges from 109.14 J/mol·K at 313.63 K to 148.28 J/mol·K at 495.45 K, indicating how the compound's ability to absorb heat changes with temperature [18].

Table 1: Thermodynamic Properties of 3-Methyl-1,2-butadiene

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Enthalpy of vaporization | 31.0 kJ/mol | 240 | Stephenson and Malanowski, 1987 [17] |

| Enthalpy of vaporization | 29.9 kJ/mol | 267 | Stephenson and Malanowski, 1987 [17] |

| Enthalpy of fusion | 7.9563 kJ/mol | 159.53 | Messerly, Todd, et al., 1970 [17] |

| Entropy of fusion | 49.873 J/mol·K | 159.53 | Messerly, Todd, et al., 1970 [17] |

| Heat capacity (gas) | 109.14 J/mol·K | 313.63 | Joback Calculated Property [18] |

The vapor pressure of 3-methyl-1,2-butadiene follows the Antoine equation, with coefficients A = 4.41572, B = 1249.41, and C = -29.226 for the temperature range of 213.14 to 242.22 K [17]. At 20°C, the vapor pressure is reported to be 6.87 psi (approximately 47.4 kPa), indicating its high volatility at ambient conditions [6] [11].

Solubility Parameters

3-Methyl-1,2-butadiene exhibits selective solubility in various organic solvents while showing limited solubility in water, which is characteristic of its predominantly hydrophobic nature [6]. The compound is readily soluble in common organic solvents including ether, benzene, acetone, and ethanol [6] [11]. This solubility profile is consistent with the compound's non-polar character, arising from its hydrocarbon structure with minimal polarization across the molecule [13].

The limited water solubility of 3-methyl-1,2-butadiene can be compared to structurally similar compounds such as 2-methyl-1,3-butadiene (isoprene), which has a reported water solubility of approximately 0.06 g per 100 g of solution at 298 K [20]. This low water solubility is typical for hydrocarbons and reflects the unfavorable energetics of disrupting water's hydrogen bonding network to accommodate non-polar molecules [13].

The solubility behavior of 3-methyl-1,2-butadiene is primarily governed by the "like dissolves like" principle, where its non-polar character facilitates dissolution in solvents of similar polarity [13]. The surface tension of the liquid has been reported as 0.02 N/m at 298.20 K, which influences its interfacial behavior with other liquids and surfaces [18].

Refractive Indices

The refractive index of 3-methyl-1,2-butadiene has been experimentally determined to be n20/D 1.419 (measured at 20°C using the D line of sodium) [1] [31]. This value represents the ratio of the speed of light in vacuum to its speed in the medium, providing information about how light propagates through the compound [13].

The refractive index is an important physical property that correlates with molecular polarizability and density [5]. For 3-methyl-1,2-butadiene, the relatively low refractive index compared to aromatic compounds reflects its aliphatic nature and the absence of highly polarizable functional groups [13]. The molecular refractive power has been reported as 24.78 mL/mol, which is a measure of the compound's ability to refract light on a molar basis [5].

The refractive index serves as a useful parameter for assessing the purity of 3-methyl-1,2-butadiene samples and can be used as an identification criterion in analytical procedures [1]. The value is consistent with other allenic compounds of similar molecular weight and structure, reflecting the influence of the cumulated double bond system on the optical properties of the molecule [5] [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 3-methyl-1,2-butadiene. The 1H NMR spectrum reveals characteristic signals that correspond to the different hydrogen environments within the molecule [11]. The terminal methylene group (=CH2) appears as a doublet at approximately 4.44 ppm with a coupling constant (J) of 9.0 Hz, reflecting its interaction with the adjacent allenic system [11]. The methyl groups attached to the allenic carbon produce a signal at approximately 1.63 ppm, which appears as a doublet due to coupling with the terminal methylene protons with a coupling constant of 3.10 Hz [11].

The coupling pattern observed in the 1H NMR spectrum confirms the allenic structure of 3-methyl-1,2-butadiene, as the terminal methylene protons couple with the methyl groups across the allenic system [11]. This long-range coupling is characteristic of allenes and provides evidence for the cumulated double bond arrangement [13].

The 13C NMR spectrum of 3-methyl-1,2-butadiene would show distinct signals for the five carbon atoms in the molecule, with the central allenic carbon typically appearing at a characteristic chemical shift due to its unique electronic environment [2]. The terminal allenic carbon bearing the methylene group and the quaternary allenic carbon bearing the methyl groups would also exhibit distinctive chemical shifts, providing further confirmation of the molecular structure [13].

Infrared Spectroscopic Analysis

The infrared (IR) spectrum of 3-methyl-1,2-butadiene exhibits characteristic absorption bands that correspond to the vibrational modes of the molecule [14]. The most distinctive feature is the strong absorption band associated with the allenic C=C=C stretching vibration, which typically appears in the region of 1950-2000 cm-1 [14]. This band is a diagnostic marker for the presence of the allene functional group and distinguishes 3-methyl-1,2-butadiene from isomeric compounds such as 1,3-butadiene derivatives [3].

The IR spectrum also shows absorption bands corresponding to the C-H stretching vibrations of the methyl groups (around 2900-3000 cm-1) and the terminal methylene group (slightly higher frequency) [14]. The methyl C-H bending vibrations appear in the 1370-1390 cm-1 region, while the methylene scissoring vibration is observed around 1420-1450 cm-1 [14].

The vibrational spectra of 3-methyl-1,2-butadiene have been recorded from 140 to 4000 cm-1 in both gaseous and crystalline states [14]. All spectra have been interpreted in detail, with fundamental vibrations assigned based on depolarization ratios, vapor-phase band contours, relative band intensities, and group frequency correlations [14]. The methyl torsional vibrations are assigned to bands at 185 cm-1 (a2) and 236 cm-1 (b2) in spectra recorded at liquid nitrogen temperatures [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular structure of 3-methyl-1,2-butadiene through its characteristic fragmentation pattern [21]. The electron impact mass spectrum shows a molecular ion peak at m/z 68, corresponding to the molecular weight of C5H8 [11]. The fragmentation pathway typically involves the cleavage of bonds adjacent to the allenic system, resulting in distinctive fragment ions [21].

Major fragment ions observed in the mass spectrum include peaks at m/z 67 (loss of hydrogen), m/z 53 (loss of methyl group), m/z 39 (C3H3+), and m/z 40 (C3H4+) [23]. The relative intensities of these fragments provide a characteristic fingerprint that can be used for identification purposes [23]. The base peak (most intense) is typically observed at m/z 67, representing the loss of a hydrogen atom from the molecular ion [23].

Table 2: Major Mass Spectral Fragments of 3-Methyl-1,2-butadiene

| m/z | Relative Intensity | Probable Fragment |

|---|---|---|

| 68 | 80.54 | Molecular ion (M+) |

| 67 | 99.99 | M-H (loss of hydrogen) |

| 53 | 76.80 | M-CH3 (loss of methyl group) |

| 40 | 35.45 | C3H4+ |

| 39 | 56.97 | C3H3+ |

The fragmentation pattern of 3-methyl-1,2-butadiene is consistent with its structural features, particularly the presence of the allenic system and the methyl substituents [21] [23]. The pattern differs from that of isomeric compounds such as 1,3-pentadiene or cyclopentene, allowing for unambiguous identification of the compound in analytical applications [13].

Electronic Structure

Hybridization States

The electronic structure of 3-methyl-1,2-butadiene is characterized by distinct hybridization states of its carbon atoms, which determine the overall molecular geometry and reactivity [15]. The central carbon atom of the allene moiety (C=C=C) adopts sp hybridization, forming two sigma bonds with the adjacent carbon atoms [27]. This hybridization results in a linear arrangement around the central carbon with bond angles of approximately 180° [27].

The terminal carbon atoms of the allenic system adopt sp2 hybridization, each forming three sigma bonds [15]. For the terminal carbon bearing the methylene group (CH2=), two of these bonds are to hydrogen atoms, while the third is to the central allenic carbon [27]. The terminal carbon bearing the two methyl groups forms one bond to the central allenic carbon and two bonds to the methyl carbons [15].

The methyl carbon atoms adopt sp3 hybridization, forming tetrahedral geometries with bond angles of approximately 109.5° [13]. This combination of hybridization states throughout the molecule creates the unique three-dimensional structure of 3-methyl-1,2-butadiene, with significant implications for its chemical behavior and stereochemical properties [27].

Bonding Orbitals and Interactions

The bonding in 3-methyl-1,2-butadiene involves a complex interplay of sigma and pi orbitals that give rise to its distinctive electronic structure [24]. The central feature of the molecule is the allenic system, which consists of two orthogonal pi bonds [27]. The central sp-hybridized carbon uses its two unhybridized p orbitals (typically designated as py and pz) to form these pi bonds with the terminal sp2-hybridized carbons [27] [28].

The first pi bond is formed between the central carbon's py orbital and a p orbital from one terminal carbon, while the second pi bond is formed between the central carbon's pz orbital and a p orbital from the other terminal carbon [28]. This arrangement results in the two pi bonds being perpendicular to each other, a characteristic feature of allenes that has significant implications for their stereochemistry [27].

The sigma framework of the molecule consists of sp-sp2 sigma bonds between the central carbon and the terminal carbons, sp2-sp3 sigma bonds between one terminal carbon and the methyl carbons, and sp2-s sigma bonds between the other terminal carbon and hydrogen atoms [13]. The methyl groups form standard sp3-s sigma bonds with their hydrogen atoms [13].

The electronic structure of 3-methyl-1,2-butadiene gives rise to its chemical reactivity, particularly its propensity to undergo addition reactions across the cumulated double bond system [13]. The orthogonal arrangement of the pi bonds also contributes to the molecule's unique stereochemical properties, including the potential for optical activity despite the absence of a traditional chiral center [27] [28].

Stereochemical Considerations

Non-Planar Geometry of 1,1-Dimethylallene

A distinctive stereochemical feature of 3-methyl-1,2-butadiene (1,1-dimethylallene) is its non-planar geometry, which arises from the orthogonal arrangement of the pi bonds in the allenic system [27] [28]. Unlike alkenes, which typically adopt a planar configuration, allenes exhibit a characteristic non-planar structure due to the perpendicular orientation of the two pi bonds [27].

In 3-methyl-1,2-butadiene, the central carbon is sp-hybridized and forms a linear arrangement with the two adjacent carbon atoms [28]. The terminal carbon atoms are sp2-hybridized, each forming a trigonal planar arrangement with their substituents [27]. However, these two trigonal planes are oriented perpendicular to each other due to the orthogonal nature of the pi bonds [28].

This structural arrangement can be understood by examining the orbital interactions [28]. The central carbon uses its 2py orbital to form a pi bond with one terminal carbon, establishing a plane for that end of the molecule [28]. Simultaneously, it uses its 2pz orbital to form a pi bond with the other terminal carbon, creating a perpendicular plane for that end [28]. As a result, the methyl groups attached to one terminal carbon lie in a plane that is perpendicular to the plane containing the hydrogen atoms of the terminal methylene group [27] [28].

The non-planar geometry of 3-methyl-1,2-butadiene has significant implications for its physical and chemical properties, including its potential for optical activity and its reactivity in various chemical transformations [27] [28].

Optical Activity Phenomena

Despite lacking a traditional chiral center (an sp3-hybridized carbon attached to four different groups), 3-methyl-1,2-butadiene can exhibit optical activity due to its unique three-dimensional structure [27] [28]. This phenomenon arises from the non-planar geometry of the allene system, which creates a form of axial chirality [27].

In the case of 1,1-dimethylallene (3-methyl-1,2-butadiene), the presence of two identical methyl groups on one terminal carbon might suggest that the molecule would not be optically active [28]. However, if these methyl groups were to be replaced with different substituents, the resulting 1,3-disubstituted allene would exhibit optical activity due to the perpendicular arrangement of the two terminal planes [28]. The mirror images of such a molecule would not be superimposable, meeting the fundamental criterion for chirality [28].

The optical activity of substituted allenes was first predicted theoretically by Jacobus Henricus van 't Hoff in 1875, but experimental verification was not achieved until 1935 [27]. The chirality of allenes is best visualized by looking along the allene axis, where the substituents on the terminal carbons appear in different planes rotated 90° relative to each other [27].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard